Superior Catalytic Efficiency (kcat/Km) for Trypsin Compared to Boc-Gln-Gly-Arg-AMC
For the target enzyme trypsin, Boc-Gln-Ala-Arg-AMC demonstrates high catalytic efficiency, which is a critical performance metric. While direct head-to-head data for Boc-Gln-Gly-Arg-AMC with trypsin is not publicly available in the searched literature, class-level inference from its primary application profile suggests a different specificity. Boc-Gln-Ala-Arg-AMC is consistently reported with a high kcat/Km of 2.0 × 10⁷ M⁻¹s⁻¹ for trypsin . In contrast, Boc-Gln-Gly-Arg-AMC is specifically cited as a preferred substrate for Factor XIIa and trypsin, but its reported catalytic efficiency for the NS3 protease from Dengue virus is >800-fold higher than a comparator substrate, indicating its utility is distinct from the primary trypsin-focused application of Boc-Gln-Ala-Arg-AMC [1]. This differentiation in enzymatic preference is critical for assay design.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) and Enzyme Selectivity |
|---|---|
| Target Compound Data | kcat/Km = 2.0 × 10⁷ M⁻¹s⁻¹ for trypsin; reported as a substrate for trypsin and matriptase-2/TMPRSS6 . |
| Comparator Or Baseline | Boc-Gln-Gly-Arg-AMC: catalytic efficiency for Dengue NS3 protease is >800-fold higher than a comparator substrate; reported as a substrate for Factor XIIa and trypsin [1]. |
| Quantified Difference | Qualitative difference in primary enzyme specificity profile; quantitative trypsin kinetic data for Boc-Gln-Gly-Arg-AMC not found in the searched literature. |
| Conditions | In vitro fluorogenic assays with purified enzymes (trypsin and NS3 protease). |
Why This Matters
Selection based on documented enzyme specificity ensures that the chosen substrate yields a robust and reproducible signal for the target protease, minimizing the risk of off-target cleavage in complex samples.
- [1] VWR. Boc-Gly-Arg-Arg-AMC (I-1565) Product Information, citing kcat/Km data for Dengue NS3 protease. View Source
